molecular formula C4H10N2O4 B1584216 Ethylhydrazine oxalate CAS No. 6629-60-3

Ethylhydrazine oxalate

Cat. No.: B1584216
CAS No.: 6629-60-3
M. Wt: 150.13 g/mol
InChI Key: DUMHBFMURBWDPC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethylhydrazine oxalate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can be used to synthesize 1-ethyl-1H-indazoles, 3-substituted 1-ethyl-6-methylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione derivatives, and 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)-piperidines . These interactions are crucial for the formation of complex biochemical structures and pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways, thereby affecting overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in significant alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects observed with this compound, where a certain dosage level must be reached to elicit a specific response. High doses of this compound can lead to toxicity and adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and regulating biochemical processes. This compound’s interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, thereby affecting overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are critical for the compound’s effectiveness in modulating biochemical pathways and cellular processes .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. This compound’s presence in specific subcellular compartments can influence its biochemical activity and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylhydrazine oxalate can be synthesized by reacting ethylhydrazine with oxalic acid. The reaction typically involves mixing ethylhydrazine and oxalic acid in a suitable solvent, followed by crystallization to obtain the oxalate salt. The reaction conditions, such as temperature and solvent choice, can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ethylhydrazine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylhydrazine oxides, while reduction may produce ethylhydrazine .

Scientific Research Applications

Ethylhydrazine oxalate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethylhydrazine oxalate is unique due to its combination of ethylhydrazine and oxalic acid, providing distinct reactivity and applications compared to its analogs. Its specific structure allows for unique interactions in chemical and biological systems .

Properties

IUPAC Name

ethylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.C2H2O4/c1-2-4-3;3-1(4)2(5)6/h4H,2-3H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMHBFMURBWDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064429
Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6629-60-3
Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Record name Ethylhydrazine oxalate
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Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Record name Ethylhydrazinediylium oxalate
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Record name Ethylhydrazine oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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